methyl 4-[(5-{2-hydroxy-4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-methyl-1H-pyrazol-4-yl)oxy]benzoate
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Overview
Description
Methyl 4-[(5-{2-hydroxy-4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-methyl-1H-pyrazol-4-yl)oxy]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a pyrazole ring, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(5-{2-hydroxy-4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-methyl-1H-pyrazol-4-yl)oxy]benzoate typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the hydroxyphenyl group and the benzoate ester. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5-{2-hydroxy-4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-methyl-1H-pyrazol-4-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the ester group may produce the corresponding alcohol.
Scientific Research Applications
Methyl 4-[(5-{2-hydroxy-4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-methyl-1H-pyrazol-4-yl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[(5-{2-hydroxy-4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-methyl-1H-pyrazol-4-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pyrazole ring may also play a role in binding to specific proteins or nucleic acids, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
- 2-(2-Hydroxy-5-methylphenyl)benzotriazole
Uniqueness
Methyl 4-[(5-{2-hydroxy-4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-methyl-1H-pyrazol-4-yl)oxy]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-[[3-[2-hydroxy-4-(2-methylprop-2-enoxy)phenyl]-5-methyl-1H-pyrazol-4-yl]oxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-13(2)12-28-17-9-10-18(19(25)11-17)20-21(14(3)23-24-20)29-16-7-5-15(6-8-16)22(26)27-4/h5-11,25H,1,12H2,2-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMNLRMFKRBOEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=C)C)O)OC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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